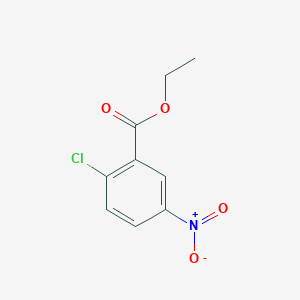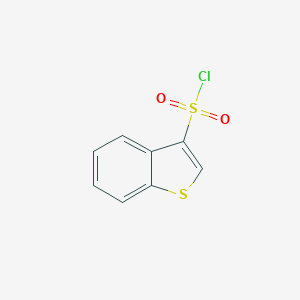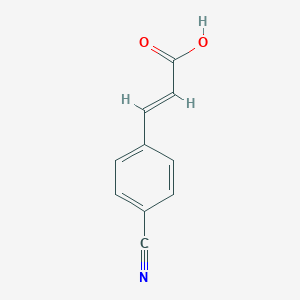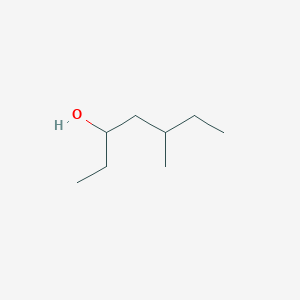
Cibacron Brilliant Red 3B-A
Descripción general
Descripción
Ketek, conocido científicamente como telithromycin, es el primer antibiótico cetolida que se utiliza en la práctica clínica. Se utiliza principalmente para tratar la neumonía adquirida en la comunidad de gravedad leve a moderada . Ketek es un derivado semisintético de la eritromicina, diseñado para superar los problemas de resistencia asociados con los antibióticos macrólidos .
Aplicaciones Científicas De Investigación
Telithromycin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las cetolidas.
Biología: Investigado por sus efectos sobre la síntesis de proteínas bacterianas y los mecanismos de resistencia.
Medicina: Se utiliza para tratar infecciones respiratorias, especialmente las causadas por bacterias resistentes.
Safety and Hazards
Direcciones Futuras
While specific future directions for Reactive Red 4 were not found in the retrieved documents, it is worth noting that research is ongoing in the field of dyes and their applications. For instance, Reactive Red 4 has been used in studies investigating the photocatalytic degradation of other dyes , suggesting potential future directions in environmental remediation and wastewater treatment.
Mecanismo De Acción
Telithromycin ejerce sus efectos uniéndose a la subunidad 50S del ribosoma bacteriano 70S, bloqueando la posterior elongación de péptidos. Esta unión se produce simultáneamente en dos dominios del ARN 23S de la subunidad ribosómica 50S, donde los macrólidos más antiguos se unen solo a uno. Este mecanismo de unión dual aumenta su eficacia contra las bacterias resistentes .
Compuestos similares:
Eritromicina: El compuesto principal del que se deriva la telithromycin.
Claritromicina: Otro antibiótico macrólido con usos similares pero diferentes modificaciones químicas.
Azitromicina: Un antibiótico macrólido con un espectro de actividad más amplio.
Singularidad de Telithromycin: El mecanismo de unión dual único de Telithromycin al ribosoma bacteriano y sus modificaciones estructurales lo hacen más efectivo contra las cepas resistentes de bacterias en comparación con otros macrólidos .
Análisis Bioquímico
Biochemical Properties
Cibacron Brilliant Red 3B-A has been shown to inhibit phosphotransferase activity of yeast hexokinase . It protects the enzyme from inactivation by sugar and nucleotide substrates . The minimum structure required for this compound to bind hexokinase is 1-amino-8-naphthol-3,6-disulfonic acid .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with yeast hexokinase, where it inhibits phosphotransferase activity . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with yeast hexokinase . It inhibits the enzyme’s phosphotransferase activity and protects the enzyme from inactivation by sugar and nucleotide substrates .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Telithromycin se sintetiza mediante la sustitución de un cetogrupo por el azúcar cladinosico en la eritromicina y la adición de un anillo carbamato en el anillo lactona. Se une un residuo alquilo-arilo a este anillo carbamato. Además, el oxígeno en la posición 6 se metila para lograr una mejor estabilidad ácida .
Métodos de producción industrial: La producción industrial de telithromycin implica varios pasos, incluida la fermentación de la eritromicina, modificaciones químicas para introducir el cetogrupo y el anillo carbamato, y procesos de purificación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Telithromycin se somete a varias reacciones químicas, que incluyen:
Oxidación: Telithromycin puede oxidarse para formar sus derivados correspondientes de N-óxido.
Reducción: El compuesto se puede reducir para formar sus derivados de amina correspondientes.
Sustitución: Telithromycin puede sufrir reacciones de sustitución nucleófila, particularmente en el cetogrupo y el anillo carbamato.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Principales productos formados:
Oxidación: Derivados de N-óxido.
Reducción: Derivados de amina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Erythromycin: The parent compound from which telithromycin is derived.
Clarithromycin: Another macrolide antibiotic with similar uses but different chemical modifications.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness of Telithromycin: Telithromycin’s unique dual binding mechanism to the bacterial ribosome and its structural modifications make it more effective against resistant strains of bacteria compared to other macrolides .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Red 4 involves the diazotization and coupling of two different compounds.", "Starting Materials": [ "4-Aminoazobenzene", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "1-Naphthol" ], "Reaction": [ "Diazotization: 4-Aminoazobenzene is diazotized by adding sodium nitrite and hydrochloric acid at low temperature.", "Coupling: The diazonium salt is then coupled with 1-naphthol in the presence of sodium hydroxide to form Reactive Red 4." ] } | |
Número CAS |
17681-50-4 |
Fórmula molecular |
C32H23ClN8NaO14S4 |
Peso molecular |
930.3 g/mol |
Nombre IUPAC |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39); |
Clave InChI |
CUOROLOHDZKKOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na] |
| 17681-50-4 | |
Números CAS relacionados |
16480-43-6 (Parent) |
Sinónimos |
cibacron brilliant red 3B-A Procion Reactive Red 4 Procion Reactive Red 4, tetrasodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


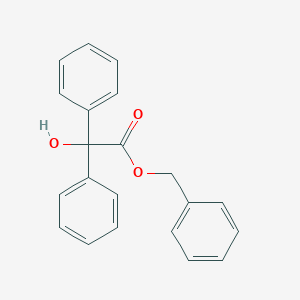

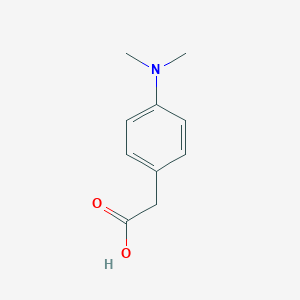
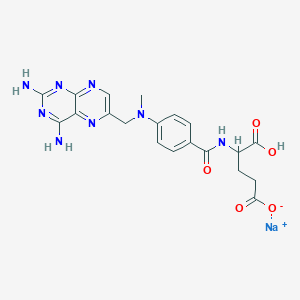
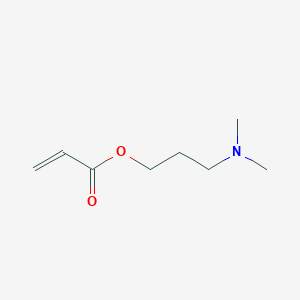
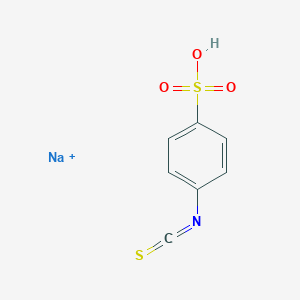
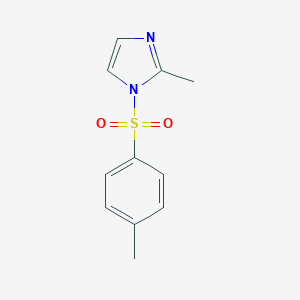
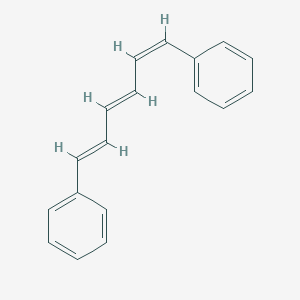
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

